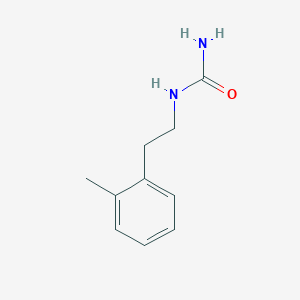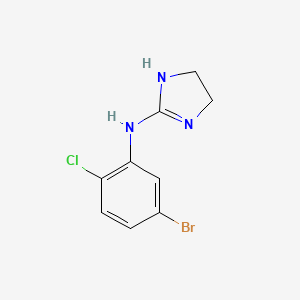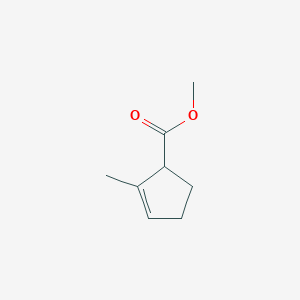
Methyl 2-methylcyclopent-2-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methylcyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C8H12O2. It is a methyl ester derivative of 2-methylcyclopent-2-ene-1-carboxylic acid. This compound is known for its unique structure, which includes a cyclopentene ring with a methyl group and a carboxylate ester group attached. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-methylcyclopent-2-ene-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-methylcyclopent-2-en-1-one with methanol in the presence of an acid catalyst. This esterification reaction typically requires heating under reflux conditions to achieve a good yield.
Another synthetic route involves the ring-closing metathesis (RCM) reaction. In this method, a diene precursor is treated with a metathesis catalyst, such as the Grubbs catalyst, to form the cyclopentene ring. This method is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
Methyl 2-methylcyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclopent-2-ene-1-carboxylic acid or 2-methylcyclopentanone.
Reduction: Formation of 2-methylcyclopent-2-en-1-ol.
Substitution: Formation of various substituted cyclopentene derivatives.
科学的研究の応用
Methyl 2-methylcyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fragrances, flavors, and specialty chemicals
作用機序
The mechanism of action of methyl 2-methylcyclopent-2-ene-1-carboxylate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate or inhibitor, influencing the activity of specific enzymes. The cyclopentene ring and ester group play crucial roles in its reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
Methyl cyclopent-2-ene-1-carboxylate: Similar structure but lacks the methyl group on the cyclopentene ring.
Methyl 2-oxocyclopentanecarboxylate: Contains a ketone group instead of the double bond in the cyclopentene ring.
Uniqueness
Methyl 2-methylcyclopent-2-ene-1-carboxylate is unique due to the presence of both a methyl group and an ester group on the cyclopentene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
特性
CAS番号 |
25662-31-1 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
methyl 2-methylcyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-6-4-3-5-7(6)8(9)10-2/h4,7H,3,5H2,1-2H3 |
InChIキー |
JEHBQGGRSUDIIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



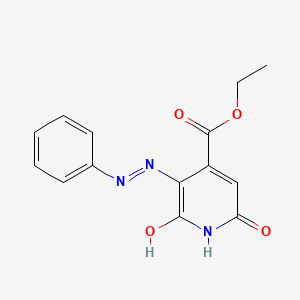
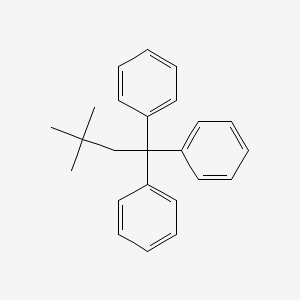

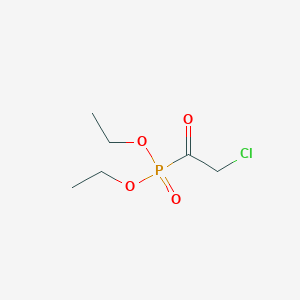
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
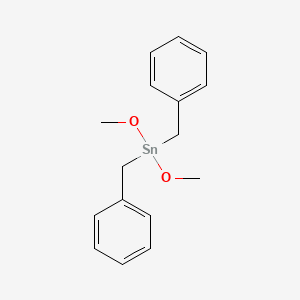
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)

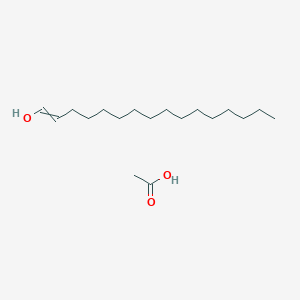
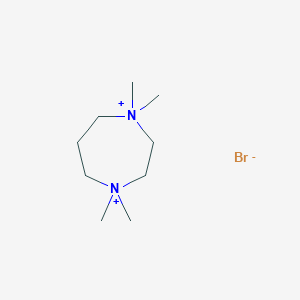
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
